molecular formula C5H9NO3 B1593367 3-amino-4-oxo-pentanoic Acid CAS No. 34138-26-6

3-amino-4-oxo-pentanoic Acid

Cat. No.: B1593367
CAS No.: 34138-26-6
M. Wt: 131.13 g/mol
InChI Key: GLBZTEXOKUGEES-UHFFFAOYSA-N
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Description

3-Amino-4-oxo-pentanoic acid, also known as aminolevulinic acid, is an organic compound with the molecular formula C5H9NO3. It is a key intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound plays a crucial role in various biological processes and has significant applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-oxo-pentanoic acid can be synthesized through several methods. One common method involves the reaction of glycine with succinyl-CoA in the presence of the enzyme aminolevulinate synthase. This enzymatic reaction occurs in the mitochondria and is the first step in the heme biosynthesis pathway.

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis from readily available starting materials. One such method includes the reaction of glycine with succinic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a suitable catalyst to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-oxo-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, such as 4-oxo-pentanoic acid.

    Reduction: The compound can be reduced to form 3-amino-pentanoic acid.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Oxo-pentanoic acid.

    Reduction: 3-Amino-pentanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-oxo-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is essential in the study of heme biosynthesis and its regulation in biological systems.

    Medicine: It is used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer. The compound is also used as a diagnostic agent in fluorescence-guided surgery.

    Industry: It is used in the production of biodegradable herbicides and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-oxo-pentanoic acid involves its conversion to protoporphyrin IX, a key intermediate in the heme biosynthesis pathway. This conversion occurs through a series of enzymatic reactions. Protoporphyrin IX then binds to iron to form heme, which is essential for various biological functions, including oxygen transport and electron transfer.

In photodynamic therapy, this compound is converted to protoporphyrin IX, which accumulates in the target cells. Upon exposure to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that induce cell death, thereby treating the targeted condition.

Comparison with Similar Compounds

3-Amino-4-oxo-pentanoic acid can be compared with other similar compounds, such as:

    4-Oxo-pentanoic acid: Lacks the amino group and is primarily used as an intermediate in organic synthesis.

    3-Amino-pentanoic acid: Lacks the keto group and has different chemical properties and applications.

    5-Aminolevulinic acid: A similar compound with an additional carbon atom, used in similar applications but with different properties.

Uniqueness: this compound is unique due to its dual functional groups (amino and keto), which allow it to participate in a wide range of chemical reactions and biological processes. Its role as a precursor in heme biosynthesis and its applications in photodynamic therapy and diagnostics further highlight its significance.

Properties

IUPAC Name

3-amino-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(7)4(6)2-5(8)9/h4H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZTEXOKUGEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955671
Record name 3-Amino-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34138-26-6
Record name Pentanoic acid, 3-amino-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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